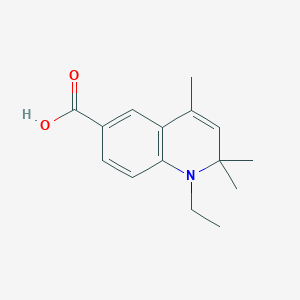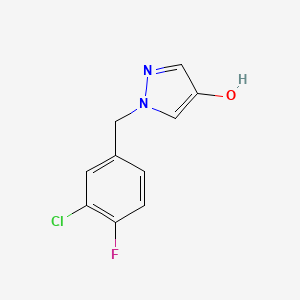
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
The compound “1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol” is a complex organic molecule that contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a benzyl group that is substituted with chlorine and fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction or a cyclization reaction . The 3-chloro-4-fluorobenzyl group could potentially be introduced through a nucleophilic substitution reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazol ring and the 3-chloro-4-fluorobenzyl group. The presence of the chlorine and fluorine atoms would likely have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazol ring and the 3-chloro-4-fluorobenzyl group. The pyrazol ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorine and fluorine atoms might increase its polarity, potentially affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Applications
Research has explored the use of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds closely related to 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, as potential antipsychotic agents. These compounds, including variants with a 3-chloro substituent on the phenyl ring, have shown promising activity in behavioral animal tests and unlike traditional antipsychotics, they do not bind to D2 dopamine receptors in vitro. This indicates a potential new approach to antipsychotic drug design, particularly for compounds with similar structures to 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (Wise et al., 1987).
GPR39 Agonists and Kinase Inhibition
Another study identified kinase inhibitors closely related to 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol as novel GPR39 agonists. These compounds exhibited allosteric modulation by zinc and showed potent activities against kinases in whole-cell assays. This suggests that similar compounds, including 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, could be explored for their potential in modulating GPR39, a G protein-coupled receptor (Sato et al., 2016).
Novel Chromeno and Pyrazolone Derivatives
A research focused on synthesizing fluoro-substituted chromeno and pyrazolone derivatives, similar to 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, demonstrated potential for creating novel fused ring systems. These systems could be relevant in the development of new pharmaceutical compounds or materials with unique chemical properties (Holzer et al., 2010).
Antibacterial Applications
Compounds structurally related to 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have been synthesized and evaluated for their antibacterial activities. Some of these compounds showed promising antibacterial activities against various bacterial strains, indicating potential applications of 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol in the development of new antibacterial agents (Chopde et al., 2012).
Xanthine Oxidase Inhibition
Another study investigated compounds similar to 1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol for their xanthine oxidase inhibitory activity. These compounds could be relevant in the treatment of conditions like gout, where xanthine oxidase plays a key role (Qi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-3-7(1-2-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHKBNFBLTRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



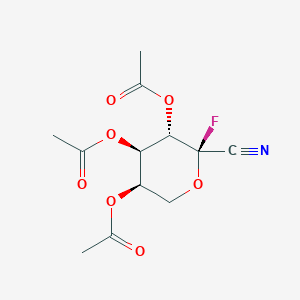
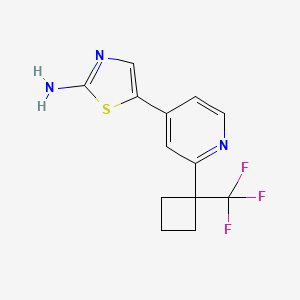
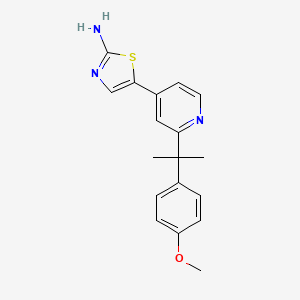
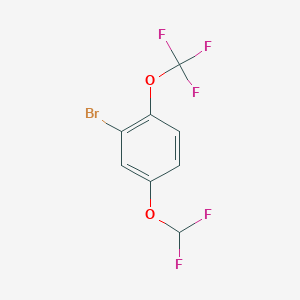



![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
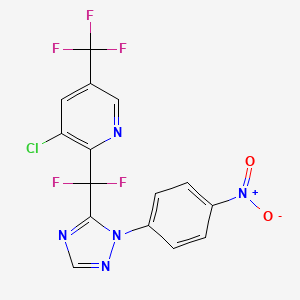
![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)
